3-(1,1,2,2-Tetrafluoroethyl)aniline
Overview
Description
“3-(1,1,2,2-Tetrafluoroethyl)aniline” is an organic compound with the molecular formula C8H7F4N . It has a molecular weight of 193.14 g/mol . This compound is used for research and development purposes .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H7F4N/c9-7(10)8(11,12)5-2-1-3-6(13)4-5/h1-4,7H,13H2 . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 .
Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 193.14 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . It has a rotatable bond count of 2 .
Safety and Hazards
The compound has been classified as potentially causing skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .
Mechanism of Action
Target of Action
This compound is a fluorinated building block, which suggests it may be used in the synthesis of more complex molecules
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(1,1,2,2-Tetrafluoroethyl)aniline . Factors such as temperature, pH, and the presence of other chemicals could affect its reactivity and the outcomes of its use in chemical synthesis.
Properties
IUPAC Name |
3-(1,1,2,2-tetrafluoroethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4N/c9-7(10)8(11,12)5-2-1-3-6(13)4-5/h1-4,7H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDDEEKSIUNCFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(C(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101023232 | |
Record name | 3-(1,1,2,2-Tetrafluoroethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101023232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
585-41-1 | |
Record name | 3-(1,1,2,2-Tetrafluoroethyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=585-41-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(1,1,2,2-Tetrafluoroethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101023232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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